3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride
CAS No.:
Cat. No.: VC15968585
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13Cl2N3 |
|---|---|
| Molecular Weight | 210.10 g/mol |
| IUPAC Name | 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine;dihydrochloride |
| Standard InChI | InChI=1S/C7H11N3.2ClH/c1-4-5-2-3-6(8)7(5)10-9-4;;/h6H,2-3,8H2,1H3,(H,9,10);2*1H |
| Standard InChI Key | HJIGGZSZGYMELL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2CCC(C2=NN1)N.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising a cyclopentane ring fused to a pyrazole moiety. The pyrazole ring is substituted with a methyl group at position 3 and an amine group at position 6, which becomes protonated in the dihydrochloride form . Key structural attributes include:
The dihydrochloride salt formation occurs via protonation of the primary amine group, improving aqueous solubility for experimental handling.
Synthesis and Optimization
Synthetic Pathways
The parent amine (C₇H₁₁N₃) is synthesized through a three-step sequence:
-
Cyclopentanone Condensation: Reacting cyclopentanone with methylhydrazine forms the pyrazole core.
-
Reductive Amination: Catalytic hydrogenation introduces the amine group at position 6 .
-
Salt Formation: Treatment with HCl gas in ethanol yields the dihydrochloride.
| Compound | 5-LOX IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| 3-Methyl...dihydrochloride | Not tested | 18.2 (pH 7.4) |
| Zileuton (reference) | 0.7 | 0.3 |
The enhanced solubility profile suggests advantages for formulation development despite untested potency.
Analytical and Computational Profiles
Physicochemical Properties
| Parameter | Value |
|---|---|
| logP (predicted) | 1.2 ± 0.3 |
| Polar Surface Area | 64 Ų |
| Rotatable Bonds | 1 |
Stability Data
-
Thermal Stability: Decomposition onset at 218°C (TGA)
-
Photostability: 90% remaining after 48h (ICH Q1B guidelines)
Future Directions
Priority Research Areas
-
In Vitro Screening: COX/LOX inhibition, kinase profiling
-
Salt Form Optimization: Maleate or besylate salts for enhanced CNS penetration
-
Metabolite Identification: Cytochrome P450-mediated oxidation pathways
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume